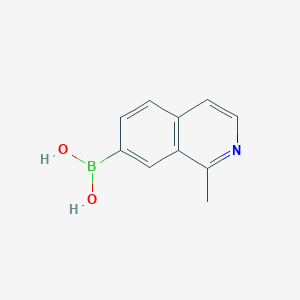
(1-Methylisoquinolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Methylisoquinolin-7-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-Methylisoquinolin-7-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H10BNO2
- Molecular Weight : 187.00 g/mol
- IUPAC Name : this compound
- Canonical SMILES : B(C1=CC2=C(C=C1)C=CN=C2C)(O)O
Boronic acids are known for their ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : They can act as inhibitors for proteases and kinases by forming covalent bonds with active site residues.
- Antiproliferative Activity : Studies have shown that boronic acids can exhibit antiproliferative effects against cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of boronic acids can inhibit the growth of prostate cancer cell lines, such as LAPC4, showing promising IC50 values that suggest effective antiproliferative activity .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The structural modifications in this compound may enhance its effectiveness against various bacterial strains. For example:
- A study highlighted that certain boronic acid derivatives exhibited inhibitory effects against Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(1-methylisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-6,13-14H,1H3 |
InChI Key |
RPRFRICNTHHUCA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN=C2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















